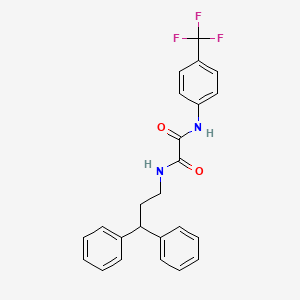

N1-(3,3-diphenylpropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)-N'-[4-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N2O2/c25-24(26,27)19-11-13-20(14-12-19)29-23(31)22(30)28-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,28,30)(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBFOCZWTMURKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3,3-diphenylpropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an oxalamide linkage connecting two distinct aromatic groups. The presence of a trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxalamide structure allows for potential binding to enzymes or receptors, modulating their activity. Research indicates that compounds with similar structures can inhibit various biological pathways, suggesting that this compound may exhibit similar properties.

Anticancer Properties

Several studies have investigated the anticancer potential of oxalamide derivatives. For instance, compounds with similar structural features have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The specific effects of this compound on various cancer cell lines remain to be thoroughly explored.

Antimicrobial Activity

Research into related oxalamide compounds has revealed significant antimicrobial properties. These compounds often exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism typically involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Anticancer Study | A study on similar oxalamides demonstrated a dose-dependent inhibition of cancer cell growth in vitro, suggesting potential use in cancer therapy. |

| Antimicrobial Assay | A related compound showed effective inhibition of Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial potential. |

| Mechanism Exploration | Preliminary studies suggest that the compound may act by inhibiting specific kinases involved in cell signaling pathways. |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Features and Substituent Effects

The table below compares key structural features of N1-(3,3-diphenylpropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide with analogous compounds from the literature:

Key Observations :

- Electron-Withdrawing Groups : The N2 4-(trifluoromethyl)phenyl group shares similarities with compound 24 (CF₃ and Cl) and 1c (CF₃ and Cl/fluoro), which are associated with improved metabolic stability and target binding .

- Hybrid Structures : Compounds like 1c incorporate heterocyclic moieties (e.g., pyridinyl), unlike the target compound, which relies solely on aryl groups .

Structure-Activity Relationships (SAR)

- N1 Position : Bulky substituents (diphenylpropyl, adamantyl) enhance target engagement but reduce solubility. Methoxyphenethyl (17) balances hydrophobicity and moderate polarity .

- N2 Position : Electron-withdrawing groups (CF₃, Cl) improve binding affinity and metabolic stability, as seen in 24 and 1c .

- Hybrid Architectures : Incorporation of heterocycles (e.g., pyridine in 1c) or flexible linkers (e.g., phenethyl in 17) broadens pharmacological profiles compared to purely aryl-substituted compounds .

Physical and Chemical Properties

- Melting Points : Adamantyl oxalamides (e.g., 10) exhibit high melting points (>210°C), while methoxy-substituted derivatives (17) have lower melting points due to reduced crystallinity . The target compound’s melting point is expected to be high due to its rigid diphenylpropyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.